molecular formula C25H28N4 B10878198 9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole

9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole

Cat. No.: B10878198
M. Wt: 384.5 g/mol
InChI Key: YBYYUVCNKAITEO-UHFFFAOYSA-N
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Description

9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with thiosemicarbazides under Schiff base condensation conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation, such as topoisomerases, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 9-ETHYL-3-{[4-(3-PYRIDYLCARBONYL)-1-PIPERAZINYL]METHYL}-9H-CARBAZOLE
  • 9-ETHYL-3-{[4-(3-PYRIDYL)-1-PIPERAZINYL]METHYL}-9H-CARBAZOLE

Uniqueness

9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is unique due to its specific structural features, such as the presence of the pyridylmethyl group and the piperazino moiety. These structural elements contribute to its distinct biological activities and photophysical properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

9-ethyl-3-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C25H28N4/c1-2-29-24-8-4-3-7-22(24)23-16-20(9-10-25(23)29)18-27-12-14-28(15-13-27)19-21-6-5-11-26-17-21/h3-11,16-17H,2,12-15,18-19H2,1H3

InChI Key

YBYYUVCNKAITEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CN=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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